1,4,7-Triazecane
Overview
Description
1,4,7-Triazecane: is a cyclic organic compound with the molecular formula C₆H₁₅N₃ . It is a member of the azamacrocycle family, which are compounds containing nitrogen atoms within a ring structure. This compound is formally derived from cyclononane by replacing three equidistant carbon atoms with nitrogen atoms. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7-Triazecane can be synthesized through several methods. One common approach involves the macrocyclization of diethylene triamine with ethylene glycol ditosylate. The reaction typically proceeds in the presence of a base such as sodium ethoxide, which facilitates the cyclization process. The resulting product is then purified through various chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated purification systems can streamline the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1,4,7-Triazecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted triazecane derivatives.
Scientific Research Applications
1,4,7-Triazecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7-triazecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. These chelates can influence various chemical and biological processes by altering the reactivity and availability of the metal ions .
Comparison with Similar Compounds
1,4,7-Triazacyclononane: Similar in structure but with a different ring size.
1,4,7,10-Tetraazacyclododecane: Contains four nitrogen atoms in a larger ring structure.
Piperazine: A smaller ring structure with two nitrogen atoms
Uniqueness: 1,4,7-Triazecane is unique due to its specific ring size and the arrangement of nitrogen atoms, which allows it to form highly stable complexes with metal ions. This stability makes it particularly valuable in coordination chemistry and various applications in scientific research .
Properties
IUPAC Name |
1,4,7-triazecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-2-8-4-6-10-7-5-9-3-1/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIURFCAPKNNCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413102 | |
Record name | 1,4,7-triazecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56575-49-6 | |
Record name | 1,4,7-triazecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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